2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a butyl group attached to the nitrogen at the 1-position of the imidazole ring and an ethanamine group at the 4-position. Imidazole derivatives are known for their wide range of biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways . The butyl and ethanamine groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of a butyl group.
1-Butyl-1H-imidazole: Lacks the ethanamine group.
2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is unique due to the presence of both the butyl and ethanamine groups, which can enhance its biological activity and specificity. The combination of these groups with the imidazole ring provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
CAS No. |
779979-10-1 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(1-butylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3 |
InChI Key |
KMDLDHUROHNPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)CCN |
Origin of Product |
United States |
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